.alpha.-L-Galactopyranose, 3,6-anhydro-
Description
Contextualization within Marine Glycobiology Research
Marine glycobiology, the study of the structure, biosynthesis, and biological function of carbohydrates and carbohydrate-containing molecules in marine organisms, has identified a vast array of unique and complex polysaccharides. Within this field, α-L-Galactopyranose, 3,6-anhydro- stands out as a key structural determinant in the galactans of red algae (Rhodophyta). nih.gov These polysaccharides, including agar (B569324) and carrageenan, are major components of the red algal cell wall, where they provide structural support. fao.orgfao.org The presence and arrangement of the 3,6-anhydro bridge in the L-galactose unit significantly influences the physicochemical properties of these polymers, such as their gelling capacity, viscosity, and thermal stability. researchgate.net
Research in marine glycobiology has increasingly focused on the enzymatic degradation and modification of these algal polysaccharides. This involves the study of specific enzymes, such as agarases and carrageenases, that can cleave the glycosidic linkages within the polysaccharide backbone, often targeting the bond adjacent to the 3,6-anhydro-L-galactose residue. researchgate.net Understanding the catabolic pathways of this anhydro sugar in marine bacteria is also a growing area of interest, as it holds potential for the biotechnological conversion of red algal biomass into valuable chemicals and biofuels. ebi.ac.ukrsc.org The unique structure of α-L-Galactopyranose, 3,6-anhydro- has also made it a subject of interest for its potential biological activities. nih.gov
Significance in Red Algal Polysaccharide Chemistry
The significance of α-L-Galactopyranose, 3,6-anhydro- in red algal polysaccharide chemistry lies in its direct contribution to the formation of stable, three-dimensional gel networks. researchgate.net In agar, the repeating disaccharide unit is composed of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-(1,4) and α-(1,3) glycosidic bonds. researchgate.net The formation of the 3,6-anhydro bridge creates a more rigid and conformationally restricted ring structure compared to its parent monosaccharide, L-galactose. researchgate.net This rigidity is crucial for the double-helix formation of agarose (B213101) chains, which then aggregate to form the gel structure. cybercolloids.net
The molar ratio of 3,6-anhydro-galactose to galactose can vary between different species of red algae and can be influenced by environmental factors. nih.gov This variation directly impacts the quality and properties of the extracted phycocolloids. For instance, a higher content of 3,6-anhydro-L-galactose generally leads to a stronger agar gel. mooragar.com
Historical Perspective of Discovery and Early Structural Characterization Studies
The history of α-L-Galactopyranose, 3,6-anhydro- is intrinsically linked to the study of agar, a substance with a long history of use in the Far East, particularly in Japan where it is known as "Kanten". fao.org While gelatinous extracts from red seaweeds have been used for centuries, the scientific investigation into the chemical nature of these substances began in the 19th century. fao.orgwikipedia.org Agar was famously introduced to modern microbiology in the 1880s by Robert Koch as a solidifying agent for culture media, a role it still holds today. fao.org
Early chemical analyses from 1859 to 1938 established that agar was composed of D-galactose, 3,6-anhydro-L-galactose, and sulfate (B86663). fao.org The definitive structural elucidation of the repeating disaccharide unit of agarose, containing 3,6-anhydro-L-galactose, was a significant breakthrough. This work, largely pioneered by Araki in the mid-20th century, distinguished agarose as the neutral, primary gelling component from the more complex and charged agaropectin. fao.org
The discovery of 3,6-anhydro-D-galactose in carrageenan from Chondrus crispus by Smith and Cook in 1953 further highlighted the importance of these anhydro sugars in red algal polysaccharides. fao.org Their work demonstrated that the presence of this sugar was responsible for the gelling properties of kappa-carrageenan. fao.org The development of new analytical techniques from the 1960s to the 1980s, such as ion-exchange chromatography and particularly 13C-NMR spectroscopy, allowed for a more precise understanding of the chemical structure and distribution of the repeating units in various agars and carrageenans. fao.org These studies solidified the central role of α-L-Galactopyranose, 3,6-anhydro- in the unique properties of these important marine biopolymers.
Data Tables
Table 1: Physicochemical Properties of α-L-Galactopyranose, 3,6-Anhydro-
| Property | Value | Source |
| Molecular Formula | C6H10O5 | nih.gov |
| Molar Mass | 162.14 g/mol | nih.gov |
| IUPAC Name | (1S,3R,4S,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol | nih.gov |
| CAS Number | 19479-27-7 | nih.gov |
Table 2: Comparison of Major Polysaccharides Containing Anhydro-Galactose
| Polysaccharide | Repeating Disaccharide Unit | Anhydro-Galactose Isomer | Primary Source Algae |
| Agar (Agarose) | D-galactose and 3,6-anhydro-L-galactose | L-form | Gelidium, Gracilaria |
| κ-Carrageenan | D-galactose and 3,6-anhydro-D-galactose | D-form | Kappaphycus alvarezii |
| ι-Carrageenan | D-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate | D-form | Eucheuma denticulatum |
Table 3: Molar Ratios of 3,6-Anhydro-Galactose (AnGal) to Galactose (Gal) in Various Red Seaweed Species
| Red Seaweed Species | Molar Ratio (AnGal:Gal) |
| Porphyra haitanensis | 1.0:1.0 to 1.0:3.1 |
| Gracilaria chouae | 1.0:1.0 to 1.0:3.1 |
| Gracilaria blodgettii | 1.0:1.0 to 1.0:3.1 |
| Gracilaria lemaneiformis | 1.0:1.0 to 1.0:3.1 |
| Eucheuma galetinae | 1.0:1.0 to 1.0:3.1 |
| Gelidium amansii | 1.0:1.0 to 1.0:3.1 |
| Source: nih.gov, sigmaaldrich.com |
Properties
CAS No. |
19479-27-7 |
|---|---|
Molecular Formula |
C8H5NO2S |
Synonyms |
.alpha.-L-Galactopyranose, 3,6-anhydro- |
Origin of Product |
United States |
Natural Occurrence and Distribution Within Phylum Rhodophyta
Presence in Agarose (B213101) Polysaccharides
.alpha.-L-Galactopyranose, 3,6-anhydro- is a fundamental structural component of agarose, a major polysaccharide extracted from certain red algae. rsc.orggoogle.com Agarose is a linear polymer composed of repeating disaccharide units called agarobiose. rsc.orgyoutube.com Each agarobiose unit consists of one molecule of D-galactose and one molecule of 3,6-anhydro-L-galactose. rsc.orgnih.govgoogle.com These monosaccharides are alternately linked, with the D-galactose connected to the 3,6-anhydro-L-galactose via a β-1,4-glycosidic linkage, and the 3,6-anhydro-L-galactose connected to the next D-galactose unit via an α-1,3-glycosidic linkage. google.com This repeating structure of (1→3)-linked β-D-galactose and (1→4)-linked 3,6-anhydro-α-L-galactose forms the backbone of the agarose polymer. researchgate.net The presence and arrangement of 3,6-anhydro-L-galactose are critical for the gelling properties of agarose. youtube.com
Constituent in Porphyran (B1173511) Structures
Porphyran, a sulfated galactan extracted from red algae of the genus Porphyra, also features .alpha.-L-Galactopyranose, 3,6-anhydro- as a key constituent. researchgate.netresearchgate.netebi.ac.uk The structure of porphyran is a linear backbone of alternating 3-linked β-D-galactose residues and 4-linked α-L-galactose-based residues. ebi.ac.ukmdpi.com These α-L-galactose units can be either 6-sulfated (α-L-galactose-6-sulfate) or in the form of 3,6-anhydro-α-L-galactose. researchgate.netebi.ac.ukmdpi.com The conversion of L-galactose 6-sulfate units into 3,6-anhydro-L-galactose residues occurs at the polysaccharide level, catalyzed by an enzyme that facilitates the elimination of the sulfate (B86663) group. nih.govscispace.com Therefore, the structure of porphyran often consists of repeating units of both [→3)-β-D-galactose-(1→4)-α-L-galactose-6-sulfate-(1→] and [→3)-β-D-galactose-(1→4)-3,6-anhydro-α-L-galactose-(1→]. researchgate.netmdpi.com The ratio between α-L-galactose-6-sulfate and 3,6-anhydro-α-L-galactose can vary. For instance, in a polysaccharide from Porphyra capensis, the ratio was found to be 1.2:1. ebi.ac.uk
Identification in Other Red Algal Galactans and Hybrid Structures
Beyond agarose and porphyran, .alpha.-L-Galactopyranose, 3,6-anhydro- is a common feature in the sulfated galactans of numerous other red algae. nih.govresearchgate.net These polysaccharides, which are major components of the red algal cell wall, are generally composed of repeating disaccharide units of alternating 1,3-linked galactose and 1,4-linked 3,6-anhydro-galactose residues. nih.gov Structural analysis of galactans from various species confirms the widespread presence of this anhydro sugar. For example, it has been identified in polysaccharides from species such as Gracilaria chouae, Gracilaria blodgettii, Gracilaria lemaneiformis, Eucheuma galetinae, and Gelidium amansii. nih.govnih.gov The configuration of the anhydrogalactose is typically the L-form in agarans and porphyrans, while the D-form is characteristic of carrageenans. However, studies have revealed the presence of small amounts of D-series units in porphyran, suggesting the existence of D/L-hybrid structures. researchgate.net
Variations in Occurrence Across Algal Species and Environmental Factors
The quantity of .alpha.-L-Galactopyranose, 3,6-anhydro- in red algal polysaccharides varies significantly among different species. nih.gov Research using gas chromatography–mass spectrometry (GC–MS) to analyze polysaccharides from six different red seaweed species revealed that the molar ratio of 3,6-anhydrogalactose (AnGal) to galactose (Gal) ranged from 1.0:1.0 to 1.0:3.1. nih.govnih.gov
Table 1: Molar Ratios of 3,6-anhydrogalactose (AnGal) to Galactose (Gal) in Various Red Algae Species
| Algal Species | Molar Ratio (AnGal:Gal) | Reference |
| Porphyra haitanensis | 1.0 : 1.0 | nih.gov |
| Gracilaria chouae | 1.0 : 1.1 | nih.gov |
| Gracilaria blodgettii | 1.0 : 1.3 | nih.gov |
| Gracilaria lemaneiformis | 1.0 : 3.1 | nih.gov |
| Eucheuma galetinae | 1.0 : 2.5 | nih.gov |
| Gelidium amansii | 1.0 : 2.0 | nih.gov |
In addition to inter-species variation, the occurrence of this compound can be influenced by environmental factors and the developmental stage of the alga. nih.govmdpi.com The quality and chemical composition of algae are affected by harvest time and cultivation area. mdpi.com Environmental conditions such as nutrient levels in the seawater and solar irradiance can influence the cellular composition of the algae. mdpi.com For instance, studies on Neopyropia yezoensis have shown that environmental stress, including high light exposure and nutrient deficiency, can modify the metabolic processes and cellular structure of the alga, which in turn affects the composition of its polysaccharides. mdpi.com Seasonal variations linked to climatic factors also contribute to changes in the amount of 3,6-anhydrogalactose found in red algal polysaccharides. nih.gov
Biosynthetic Pathways and Enzymatic Transformations in Algae
Precursor Substrates and Metabolic Intermediates
The biosynthesis of sulfated galactans in red seaweeds, which are the precursors to polysaccharides containing 3,6-anhydro-α-L-galactopyranose, begins with activated sugar nucleotides. For galactans of the carrageenan type (containing D-galactose), the precursor is UDP-D-galactose, while for agarans (containing L-galactose), the precursor is GDP-L-galactose frontiersin.org. These activated sugars are polymerized by galactosyltransferases to form the linear backbone of alternating (1→3)-β-D-galactopyranose and (1→4)-α-L-galactopyranose residues frontiersin.org.
Following polymerization, specific hydroxyl groups on the galactose residues are sulfated by sulfotransferases frontiersin.org. The direct precursor for the formation of the 3,6-anhydro ring is a sulfated L-galactose residue within the polysaccharide chain, specifically L-galactose 6-sulfate frontiersin.orgscispace.com. For instance, the polysaccharide porphyran (B1173511) contains residues of L-galactose 6-sulfate which are subsequently converted to 3,6-anhydro-L-galactose scispace.com. In the case of carrageenans, which contain the D-enantiomer, the precursor is D-galactose-6-sulfate or D-galactose-2,6-disulfate oup.com. The entire transformation from the sulfated precursor to the anhydro-sugar occurs at the polysaccharide level scispace.com.
While the catabolic pathway of 3,6-anhydro-L-galactose has been studied in marine bacteria, revealing intermediates such as 3,6-anhydrogalactonate (AHGA) and 2-keto-3-deoxy-galactonate, these are products of degradation, not biosynthetic intermediates in algae wiley.comnih.gov.
Role of Galactose 6-Sulfurylases in Anhydro Ring Formation
The formation of the 3,6-anhydro ring is catalyzed by a specific class of enzymes known as galactose 6-sulfurylases (EC 2.5.1.5) nih.govwikipedia.org. These enzymes, also referred to as sulfohydrolases in the context of carrageenan biosynthesis, catalyze an intramolecular cyclization reaction frontiersin.orgnih.gov. The reaction involves the elimination of the sulfate (B86663) group from the C6 position of an L-galactose 6-sulfate residue within the polysaccharide chain, leading to the formation of a 3,6-anhydro bridge scispace.comnih.govwikipedia.org. This enzymatic conversion is a key step in the biosynthesis of agarose (B213101) and carrageenans frontiersin.orgnih.gov.
In the red alga Chondrus crispus, two distinct D-galactose-2,6-sulfurylases have been identified that catalyze the conversion of ν-carrageenan to ι-carrageenan by forming a 3,6-anhydro ring from D-galactose-2,6-disulfate residues oup.comnih.gov. Similarly, an enzyme from Porphyra umbilicalis has been shown to catalyze the formation of the 3,6-anhydro ring in agarose from L-galactose-6-sulfate units nih.gov. This enzymatic step is believed to occur in the cell wall after the sulfated galactan has been synthesized in the Golgi apparatus frontiersin.org.
The action of galactose 6-sulfurylase is crucial as the presence of the 3,6-anhydro-bridge is a primary determinant of the gelling properties of these polysaccharides nih.gov. An increase in the 3,6-anhydrogalactose content enhances the gel strength of the polysaccharide nih.gov.
Genetic and Biochemical Studies of Biosynthetic Enzymes
Genetic and biochemical studies have provided insights into the enzymes responsible for the formation of 3,6-anhydro-galactose. In the red alga Chondrus crispus, two D-galactose-2,6-sulfurylases, designated as sulfurylase I and sulfurylase II, have been purified and characterized. These enzymes were found to have different molecular weights (65 kD for sulfurylase I and 32 kD for sulfurylase II) and exhibit distinct modes of action in the conversion of ν-carrageenan to ι-carrageenan oup.comnih.govresearchgate.net.
Further research in C. crispus has revealed a multigene family of 16 galactose-6-sulfurylase II genes, indicating the metabolic importance of these enzymes in red algae nih.gov. Transcriptomic analyses have shown differential expression of these genes, with one being significantly upregulated in the gametophyte stage, which is rich in 3,6-anhydro-galactose nih.gov.
A D-galactose-6-sulfurylase has also been extracted and purified from Betaphycus gelatinus. This enzyme was identified as a monomeric protein with a molecular weight of approximately 65 kDa. The optimal conditions for its activity were determined to be a pH of 7.0 and a temperature of 40°C researchgate.netnih.gov. This enzyme was shown to catalyze the conversion of μ-carrageenan to κ-carrageenan by removing sulfate groups researchgate.netnih.gov. The purification of this enzyme resulted in a 4.9-fold increase in purity with a yield of approximately 3.7% from the crude extract nih.gov.
| Enzyme Source | Enzyme Name | Molecular Weight | Optimal pH | Optimal Temperature | Substrate | Product |
| Chondrus crispus | Sulfurylase I | 65 kD | - | - | ν-carrageenan | ι-carrageenan |
| Chondrus crispus | Sulfurylase II | 32 kD | - | - | ν-carrageenan | ι-carrageenan |
| Betaphycus gelatinus | D-galactose-6-sulfurylase | ~65 kDa | 7.0 | 40°C | μ-carrageenan | κ-carrageenan |
Regulation of 3,6-Anhydro-α-L-Galactopyranose Content in Polysaccharide Synthesis
The content of 3,6-anhydro-α-L-galactopyranose in algal polysaccharides is a critical factor influencing their physical properties, particularly their ability to form gels nih.govnih.gov. This content is regulated both biologically within the alga and can be modified through external treatments.
In vivo, the expression of galactose-6-sulfurylase genes plays a key role in determining the amount of 3,6-anhydro-galactose. As seen in Chondrus crispus, the differential expression of sulfurylase genes during different life stages (gametophyte vs. tetrasporophyte) leads to the production of carrageenans with varying amounts of anhydro-bridges nih.gov. Environmental factors may also influence this content. For example, in Eucheuma isiforme, an accumulation of polysaccharides with a high 3,6-anhydrogalactose content was observed during periods of high illumination mdpi.com.
Industrially, the 3,6-anhydro-galactose content of agar (B569324) and carrageenan is often increased through alkali treatment nih.govnih.gov. This chemical process mimics the enzymatic reaction by converting α-L-galactose 6-sulfate into 3,6-anhydro-α-L-galactose, thereby enhancing the gelling properties of the polysaccharide nih.gov. While enzymatic treatment with sulfatases can also achieve this, alkaline treatment is currently the more commercially viable method nih.gov.
The enzymatic production of 3,6-anhydro-L-galactose from agarose has been demonstrated through a multi-step process involving acid pre-hydrolysis followed by treatment with an exo-agarase and a neoagarobiose (B1678156) hydrolase nih.gov. This indicates that the availability and activity of a cascade of enzymes are necessary for the controlled release of this monosaccharide.
Structural Integration and Conformational Studies in Macroalgal Polysaccharides
Linkage Patterns within Agarose (B213101) and Related Galactans
Galactans from red seaweeds are linear polysaccharides built from alternating α-(1→3) and β-(1→4) linked galactose residues. nih.gov The defining feature of gelling galactans like agarose and certain carrageenans is the modification of the α-linked galactose unit into a 3,6-anhydro-galactose ring. nih.govnih.govnih.gov
In agarose, the repeating disaccharide unit, known as agarobiose, consists of D-galactose linked to 3,6-anhydro-L-galactopyranose. hispanagar.comwikipedia.org The specific linkage pattern is a repeating sequence of β-(1→4)-linked D-galactopyranose and α-(1→3)-linked 3,6-anhydro-L-galactopyranose. wikipedia.org
Carrageenans, another family of sulfated galactans, also feature this alternating linkage pattern, but with D-galactose in both positions. nih.govacs.org The presence of the 3,6-anhydro bridge in the 4-linked α-D-galactose residue is characteristic of gelling carrageenans like κ-carrageenan and ι-carrageenan. nih.govnih.gov The precursor forms, μ- and ν-carrageenan, contain D-galactose-6-sulfate and D-galactose-2,6-disulfate, respectively, which are enzymatically converted to the anhydro form. nih.gov
| Polysaccharide | Repeating Disaccharide Unit | Linkage Pattern | Primary Sugar Residues |
|---|---|---|---|
| Agarose | Agarobiose | Alternating α-(1→3) and β-(1→4) | β-D-galactopyranose and 3,6-anhydro-α-L-galactopyranose hispanagar.comwikipedia.org |
| κ-Carrageenan | Carrabiose | Alternating α-(1→3) and β-(1→4) | β-D-galactopyranose-4-sulfate and 3,6-anhydro-α-D-galactopyranose nih.gov |
| ι-Carrageenan | Carrabiose | Alternating α-(1→3) and β-(1→4) | β-D-galactopyranose-4-sulfate and 3,6-anhydro-α-D-galactopyranose-2-sulfate nih.gov |
Impact of Anhydro Unit on Polymer Architecture and Higher-Order Structures
Upon cooling, agarose chains transition from a random coil state in solution to ordered helical structures. researchgate.net Research indicates that the polymer chains form double helices, which then aggregate into larger, supercoiled bundles or fibrous networks. wikipedia.orglabxchange.org This creates a three-dimensional mesh that entraps water molecules, resulting in the characteristic gel structure. hispanagar.comlabxchange.org The 3,6-anhydro-α-L-galactopyranose residue plays a direct role in stabilizing this helical structure through intermolecular hydrogen bonding. sciepub.com Similarly, carrageenans that contain the 3,6-anhydro bridge adopt compact helical structures, whereas those lacking it, such as the precursor forms, exist as more extended, random coils. nih.gov The aggregation of these helices, often mediated by specific cations (like K⁺ for κ-carrageenan), is what leads to gelation.
Stereochemical Investigations of the 3,6-Anhydro Ring
The 3,6-anhydro-α-L-galactopyranose unit is an anhydrohexose formed by the creation of an ether bridge between the C3 and C6 positions of an L-galactose residue. nih.gov This creates a bicyclic system, formally named (1S,3R,4S,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol. nih.gov The formation of this anhydro ring locks the pyranose ring into a fixed conformation. researchgate.net Unlike a simple pyranose ring which can exist in various chair and boat conformations, the bicyclic nature of the 3,6-anhydro unit makes it conformationally rigid. This rigidity is a key stereochemical feature that restricts the rotational freedom of the glycosidic linkages connected to it, thereby directing the polysaccharide chain to adopt a defined helical conformation rather than a flexible random coil. nih.govsciepub.com
Influence of Substitutions (e.g., Methylation, Sulfation, Pyruvate) on Local Conformation
The ideal repeating structure of agarose is electrically neutral. However, in natural galactans, the polysaccharide backbone is often decorated with various substituents, which can significantly alter the polymer's local conformation and properties. wikipedia.org
Sulfation: This is the most common substitution, particularly in carrageenans, where the type and position of sulfate (B86663) ester groups define the polysaccharide (e.g., κ-, ι-, λ-carrageenan). nih.govnih.gov These negatively charged sulfate groups introduce electrostatic repulsion, which can prevent the close packing of helices required for strong gel formation. sciepub.com For instance, the precursor to κ-carrageenan, μ-carrageenan, which has a sulfate group at the 6-position instead of the anhydro bridge, does not gel. The enzymatic or chemical removal of this sulfate group to form the 3,6-anhydro ring is essential for inducing gelation. nih.gov In ι-carrageenan, an additional sulfate group at the C2 position of the anhydro-galactose unit influences the gel properties, typically resulting in softer, more elastic gels compared to the brittle gels of κ-carrageenan. nih.gov
Methylation: Methyl ether groups can also be found on the galactose residues. wikipedia.org For example, 6-O-methyl-D-galactose residues are sometimes present in agarose and carrageenans. capes.gov.br While less disruptive than sulfate groups, methylation can still influence local conformation and solubility by altering hydrogen bonding patterns.
Pyruvylation: Pyruvate (B1213749) groups can be attached to hydroxyl groups of galactose residues, often forming a five- or six-membered ketal ring. mdpi.comnih.gov For example, 4,6-O-(1-carboxyethylidene)-D-galactose is a known substituent in agar (B569324). wikipedia.org The presence of this bulky, charged pyruvate group significantly disrupts the regular helical structure, thereby reducing the gelling ability of the polysaccharide. mdpi.com The density of these pyruvate ketals is a key factor in distinguishing the gelling fraction (agarose, low substitution) from the non-gelling fraction (agaropectin, high substitution) of agar. mdpi.com
| Substitution | Common Location | Effect on Conformation and Properties |
|---|---|---|
| Sulfate Ester | C2, C4, or C6 of galactose units nih.govmdpi.com | Increases negative charge; hinders helix aggregation; reduces gel strength or inhibits gelling. sciepub.com |
| Methyl Ether | C6 of galactose units wikipedia.orgcapes.gov.br | Reduces hydrogen bonding potential; can affect solubility and gelling/melting temperatures. |
| Pyruvate Ketal | Forms a ketal across C4 and C6 of D-galactose wikipedia.orgnih.gov | Adds a bulky, charged group; disrupts helical packing and significantly reduces gelling ability. mdpi.com |
Advanced Methodologies for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of α-L-Galactopyranose, 3,6-anhydro-. It provides critical information about the connectivity of atoms and their spatial arrangement.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC), are fundamental for confirming the identity of the 3,6-anhydro unit. researchgate.netresearchgate.net The ¹H NMR spectrum provides information on the chemical environment and coupling of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. researchgate.net
The HSQC experiment is particularly crucial as it correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H-¹³C pairs within the molecule. researchgate.netcore.ac.uk For α-L-Galactopyranose, 3,6-anhydro-, the presence of the ether linkage between C3 and C6 creates a distinct bicyclic system, which results in a characteristic pattern of signals in the NMR spectra. researchgate.net These spectra can confirm the successful isolation and purification of the compound. researchgate.net For instance, analysis of the ¹H NMR and 2D-HSQC spectra allows for the complete assignment of the proton and carbon signals, verifying the structure of the anhydro sugar. researchgate.net
| Technique | Application | Key Findings |
|---|---|---|
| 1D ¹H NMR | Provides chemical shifts and coupling constants for all protons. | Confirms the number and environment of protons in the bicyclic structure. researchgate.net |
| 1D ¹³C NMR | Shows chemical shifts for each carbon atom. | Identifies the six carbon atoms of the sugar, with shifts influenced by the anhydro bridge. researchgate.net |
| 2D HSQC | Correlates directly bonded proton and carbon atoms. | Allows for unambiguous assignment of ¹H and ¹³C signals, confirming the C-H connectivity of the anhydro unit. researchgate.netcore.ac.uk |
The formation of the 3,6-anhydro bridge introduces significant conformational rigidity to the galactopyranose ring. Unlike flexible furanoside or unbridged pyranoside rings that can exist in various conformations, the bicyclo[3.2.1]octane system of α-L-Galactopyranose, 3,6-anhydro- is much more constrained. nih.govmdpi.com This rigidity is a key structural feature. While detailed conformational studies would rely on measuring specific proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data to define the precise geometry, the presence of the bridge itself is the dominant factor in its conformational preference. The bicyclic nature restricts the molecule to a more defined shape compared to its non-anhydride counterparts. mdpi.com
Infrared (FTIR) and Mass Spectrometry (MS) Approaches
Vibrational spectroscopy and mass spectrometry offer complementary information for the characterization of α-L-Galactopyranose, 3,6-anhydro-. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups within the molecule, while mass spectrometry (MS) provides information on its mass and fragmentation pattern.
FTIR spectroscopy is particularly useful for identifying the characteristic ether linkage of the anhydro bridge. In studies of polysaccharides containing this unit, such as carrageenan and agarose (B213101), a distinct absorption band is consistently observed. This peak, attributed to the C-O-C stretching vibration of the 3,6-anhydrogalactose bridge, typically appears around 930 cm⁻¹. nih.gov This band serves as a spectral marker for the presence of the anhydro sugar unit within a sample.
Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is a primary tool for the identification and quantification of α-L-Galactopyranose, 3,6-anhydro-, typically after a derivatization step to increase its volatility. researchgate.netcore.ac.uk
| Technique | Feature | Typical Wavenumber/Observation |
|---|---|---|
| FTIR | C-O-C stretching of the 3,6-anhydro bridge | ~930 cm⁻¹ nih.gov |
| MS | Molecular Ion Peak (after derivatization) | Dependent on the derivative used (e.g., alditol acetate). |
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are essential for the isolation of α-L-Galactopyranose, 3,6-anhydro- from complex mixtures, such as hydrolysates of red seaweed polysaccharides, and for assessing its purity. researchgate.net Both liquid and gas chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of non-volatile sugars like α-L-Galactopyranose, 3,6-anhydro-. Due to the lack of a strong UV chromophore in the sugar, a universal detector such as a Refractive Index (RI) detector is commonly used. nih.gov The separation of α-L-Galactopyranose, 3,6-anhydro- from other monosaccharides, like D-galactose, can be challenging but has been achieved using specific columns and mobile phases. nih.gov For example, effective separation can be accomplished using an Aminex HPX-87P column with an acetonitrile/trifluoroacetic acid mobile phase.
| Parameter | Condition | Source |
|---|---|---|
| Column | Aminex HPX-87P | |
| Mobile Phase | 40% (v/v) Acetonitrile in 5.0 mM Trifluoroacetic acid | |
| Flow Rate | 0.1 to 0.6 mL/min | nih.gov |
| Column Temperature | 25 to 45 °C | nih.gov |
| Detector | Refractive Index (RI) Detector | nih.gov |
Gas Chromatography (GC) offers high-resolution separation but requires analytes to be volatile and thermally stable. Sugars like α-L-Galactopyranose, 3,6-anhydro- are non-volatile and must be chemically modified through derivatization prior to GC analysis. researchgate.net A common and robust method is to convert the sugar into its corresponding alditol acetate (B1210297). researchgate.net This process involves a reductive hydrolysis step to open the ring and reduce the aldehyde group to an alcohol, followed by acetylation of all hydroxyl groups. The resulting alditol acetate derivative is volatile and can be readily analyzed by GC-MS, which provides both separation and mass-based identification. This method is highly effective for quantifying the monosaccharide composition of polysaccharides.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Reductive Hydrolysis | Acid hydrolysis (e.g., with trifluoroacetic acid) in the presence of a reducing agent (e.g., a borane (B79455) complex). | Cleaves the sugar from the polysaccharide and reduces the aldehyde to prevent isomer formation. |
| 2. Acetylation | Treatment with an acetylating agent like acetic anhydride. researchgate.net | Replaces all hydroxyl groups with acetate esters, increasing volatility for GC analysis. |
| 3. Analysis | Injection of the derivatized sample into the GC-MS system. | Separates the alditol acetate from other derivatives and provides a mass spectrum for identification. |
Spectrophotometric and Colorimetric Quantitative Methods
Spectrophotometric and colorimetric assays represent a class of analytical techniques fundamental to the quantification of 3,6-anhydro-α-L-galactopyranose. These methods are predicated on the reaction of the analyte with specific chromogenic reagents, which results in the formation of a colored product. The intensity of this color, which is directly proportional to the concentration of the analyte, is then measured using a spectrophotometer at a specific wavelength. While often used for the determination of total carbohydrates, certain reagents and reaction conditions allow for the specific quantification of 3,6-anhydrogalactose.
A significant challenge in the quantification of 3,6-anhydrogalactose residues within polysaccharides is their instability under strong acidic conditions, which can lead to their conversion into other products like 5-hydroxymethylfurfural (B1680220). nih.gov Consequently, the selection and optimization of the analytical method are critical to ensure accurate and reliable results.
Resorcinol-HCl Method
The resorcinol-hydrochloric acid method is a widely employed colorimetric assay for the specific determination of 3,6-anhydrogalactose. researchgate.netgoogle.com In this method, the sample containing 3,6-anhydrogalactose is heated in the presence of a resorcinol (B1680541) solution and concentrated hydrochloric acid. The acidic conditions facilitate the conversion of the anhydro-sugar into a furfural (B47365) derivative, which then condenses with resorcinol to produce a colored complex.
The absorbance of the resulting solution is typically measured at a wavelength of 555 nm. nih.gov The concentration of 3,6-anhydrogalactose in the sample is then determined by comparing its absorbance to a standard curve prepared from known concentrations of a standard, often fructose (B13574) or galactose. nih.govresearchgate.net Modifications to the reagent, for instance, by including 1,1-diethoxyethane, have been reported to enhance the assay's performance. researchgate.net
Anthrone-Sulfuric Acid Method
The anthrone-sulfuric acid assay is a general method for the quantification of total carbohydrates. nih.govmicrobenotes.com The principle of this test involves the hydrolysis of glycosidic bonds and the dehydration of the resulting monosaccharides by concentrated sulfuric acid to form furfural or hydroxymethylfurfural. microbenotes.com These furfural derivatives then react with anthrone (B1665570) (naphthol) to yield a characteristic blue-green colored complex. microbenotes.com The absorbance of this complex is measured spectrophotometrically, typically around 620-640 nm. nih.govmicrobenotes.com
While not specific for 3,6-anhydro-α-L-galactopyranose, this method is often used in conjunction with a specific assay like the resorcinol method. nih.gov By determining the total carbohydrate content with the anthrone method and the 3,6-anhydrogalactose content with the resorcinol method, the amount of other monosaccharides, such as galactose, can be estimated by subtraction. nih.gov
Phenol-Sulfuric Acid Method
Similar to the anthrone assay, the phenol-sulfuric acid method is a robust and sensitive technique for the quantification of total carbohydrates. researchgate.netnih.govchemicalbook.com The reaction mechanism involves the cleavage of glycosidic linkages and the dehydration of monosaccharides in the presence of concentrated sulfuric acid to yield furfural derivatives. chemicalbook.com These derivatives then react with phenol (B47542) to form a stable yellow-orange colored product. researchgate.netchemicalbook.com
The absorbance of the resulting solution is measured at approximately 490 nm. researchgate.netchemicalbook.comubc.ca This method is valued for its simplicity and reliability for measuring a wide range of carbohydrates, including mono-, di-, oligo-, and polysaccharides. nih.govchemicalbook.com However, like the anthrone method, it does not differentiate between different types of monosaccharides and provides a measure of the total carbohydrate content. chemicalbook.com
The following tables summarize key parameters and findings from research utilizing these spectrophotometric methods for the analysis of 3,6-anhydrogalactose and related carbohydrates.
Validation data for colorimetric methods as reported in a comparative study. The study also included GC-MS as a more precise chromatographic method. nih.gov
Enzymatic and Chemical Hydrolysis for Production and Derivatization
Enzymatic Hydrolysis Strategies from Agarose (B213101) and Oligosaccharides
Enzymatic hydrolysis presents a highly specific and efficient method for the depolymerization of agarose and its corresponding oligosaccharides to yield 3,6-anhydro-L-galactose (L-AHG). nih.govnih.govresearchgate.net This biocatalytic approach utilizes a consortium of specialized enzymes, primarily agarases, to systematically break down the complex polysaccharide structure under mild conditions. asm.org
A multi-step enzymatic process is often employed to maximize the yield of L-AHG. This typically involves an initial hydrolysis of agarose into smaller oligosaccharides, followed by the action of specific hydrolases to break down these intermediates into monosaccharides. nih.govresearchgate.netgoogle.com For instance, a three-step process can be utilized: pre-hydrolysis of agarose into agaro-oligosaccharides, subsequent hydrolysis of these oligosaccharides into neoagarobiose (B1678156) by an exo-agarase, and finally, the hydrolysis of neoagarobiose into L-AHG and D-galactose by a neoagarobiose hydrolase. nih.govresearchgate.net
The enzymatic degradation of agarose is carried out by a sophisticated system of agarolytic enzymes. These enzymes are broadly classified based on the type of glycosidic bond they cleave within the agarose structure. creative-enzymes.comworthington-biochem.comnih.gov
β-Agarases are a key class of enzymes that hydrolyze the β-1,4-glycosidic linkages in agarose, producing neoagarooligosaccharides (NAOS) with a 3,6-anhydro-L-galactose residue at the non-reducing end. creative-enzymes.comworthington-biochem.commdpi.com These enzymes can be further categorized as endo-type, which cleave internal bonds in the polysaccharide chain, and exo-type, which act on the ends of the chain. nih.gov Endo-β-agarases randomly cleave the agarose backbone, leading to a rapid decrease in viscosity and the formation of various NAOS. nih.govfrontiersin.org Exo-β-agarases, on the other hand, sequentially cleave disaccharide units (neoagarobiose) from the non-reducing end of agarose or NAOS. acs.org
Neoagarobiose Hydrolases (NABH) , also known as α-neoagarooligosaccharide hydrolases (α-NAOSH), play a crucial role in the final step of the β-agarolytic pathway. mdpi.comcreative-enzymes.comnih.gov These enzymes specifically hydrolyze the α-1,3-glycosidic linkage in neoagarobiose, the repeating disaccharide unit of agarose, to yield D-galactose and 3,6-anhydro-L-galactose. creative-enzymes.comfrontiersin.org The action of NABH is essential for the complete saccharification of agarose into its monomeric components. asm.org Some of these enzymes can also act on larger NAOS, releasing L-AHG from the non-reducing end. mdpi.comfrontiersin.org
The coordinated action of β-agarases and neoagarobiose hydrolases allows for the complete breakdown of agarose into its constituent monosaccharides. elsevierpure.com
The detailed characterization of specific agarolytic enzymes is crucial for understanding their function and optimizing their application in biocatalytic processes. This involves determining their biochemical properties, structure, and catalytic mechanisms.
β-Agarases: These enzymes belong to several glycoside hydrolase (GH) families, including GH16, GH50, GH86, and GH118. worthington-biochem.comnih.gov The catalytic mechanism of β-agarases typically involves an inverting or retaining mechanism, mediated by a pair of catalytic glutamic acid or aspartic acid residues that act as a general acid and a general base. nih.govmdpi.com For instance, in the inverting mechanism, the two catalytic residues are positioned to facilitate the attack of a water molecule on the anomeric carbon, resulting in an inversion of the stereochemistry at this position. researchgate.net
Neoagarobiose Hydrolases (NABH): These enzymes are found in GH families such as GH86 and GH117. creative-enzymes.com The α-neoagarobiose hydrolase from Saccharophagus degradans 2-40, a member of the GH86 family, has a typical TIM barrel fold structure. creative-enzymes.com Its catalytic mechanism involves a two-step reaction catalyzed by an acid and a base, leading to the cleavage of the α-1,3-linkage in neoagarobiose. creative-enzymes.com GH117 family enzymes employ an inverting catalytic mechanism, which is unusual in that it utilizes a histidine residue as the general acid, assisted by an aspartic acid residue, while another aspartic acid acts as the general base. nih.govresearchgate.net
| Enzyme Type | Glycoside Hydrolase Family | Catalytic Mechanism | Key Catalytic Residues |
|---|---|---|---|
| β-Agarase | GH16, GH50, GH86, GH118 | Inverting or Retaining | Aspartic Acid, Glutamic Acid |
| Neoagarobiose Hydrolase | GH86, GH117 | Inverting | Aspartic Acid, Glutamic Acid, Histidine |
Maximizing the yield of 3,6-anhydro-L-galactose from enzymatic hydrolysis requires careful optimization of the biocatalytic process. Several factors can influence the efficiency of the enzymatic conversion.
One key strategy is the selection and combination of appropriate enzymes. A synergistic approach, using a combination of endo- and exo-β-agarases along with a neoagarobiose hydrolase, can lead to a more complete degradation of agarose. researchgate.net For example, the use of a thermostable endo-type β-agarase allows for the initial liquefaction of agarose at temperatures above its gelling point, which can then be followed by saccharification with other enzymes. dntb.gov.ua
The choice of specific enzymes with high catalytic efficiency is also critical. For instance, the β-galactosidase Bga42A from Bifidobacterium longum has shown high substrate specificity against agarobiose, leading to high-titer production of L-AHG. nih.gov A two-step process using this enzyme resulted in a production of 85.9 g/L of L-AHG. nih.gov
Process conditions such as temperature, pH, and substrate concentration must also be optimized for each enzyme in the system. For example, the optimal temperature for a GH50A β-agarase from Cellvibrio sp. was found to be 35 °C, while its optimal pH was 7.5. acs.org Furthermore, fed-batch fermentation strategies can be employed to overcome substrate inhibition and achieve higher final product titers. nih.gov
Controlled Chemical Hydrolysis Methodologies
Chemical hydrolysis offers a direct route for the depolymerization of agarose to produce 3,6-anhydro-L-galactose. This approach typically involves the use of acids to catalyze the cleavage of glycosidic bonds. However, careful control of reaction conditions is necessary to maximize the yield of the desired monosaccharide and minimize the formation of degradation products. semanticscholar.org
Acid-catalyzed hydrolysis is a common method for breaking down agarose. The process involves treating the polysaccharide with an acid, such as acetic acid, phosphoric acid, or a solid acid catalyst, at elevated temperatures. nih.govnih.govrsc.orgresearchgate.net The acid protonates the glycosidic oxygen, making the glycosidic bond more susceptible to cleavage by water.
Selectivity is a key consideration in the acid-catalyzed hydrolysis of agarose. The α-1,3-glycosidic linkages are generally more labile to acid hydrolysis than the β-1,4-glycosidic linkages. nih.gov This difference in reactivity can be exploited to selectively produce certain oligosaccharides. For instance, using phosphoric acid as a catalyst can preferentially cleave the α-1,3-linkages, leading to the production of agarobiose, a disaccharide of galactose and L-AHG. nih.govresearchgate.net
Weak acids, such as acetic acid, can be used under mild conditions for the initial hydrolysis of agarose into smaller agarooligosaccharides, which can then be further treated with enzymes. nih.govresearchgate.netgoogle.com This combined chemical and enzymatic approach can help to minimize the degradation of the target monosaccharide. google.com
A significant challenge in the acid-catalyzed hydrolysis of carbohydrates is the potential for the degradation of the resulting monosaccharides into unwanted side products. One of the major degradation products from the dehydration of 3,6-anhydro-L-galactose is 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.net HMF can be further rehydrated to form levulinic acid and formic acid. researchgate.netdtu.dk
Several strategies can be employed to mitigate the formation of these degradation products. The choice of solvent can have a significant impact on the reaction. Using a polar aprotic solvent like dimethyl sulfoxide (DMSO) can protect the HMF from rehydration once it is formed. rsc.orgresearchgate.net In one study, the use of DMSO with a controlled moisture content of 7.2% resulted in a 62% yield of HMF from agarose. rsc.org
Synthesis of Novel Derivatives Incorporating the 3,6-Anhydro-α-L-Galactopyranose Scaffold
The highly functionalized and chiral-rich nature of the 3,6-anhydro-α-L-galactopyranose monomer makes it an attractive starting material for chemical synthesis. Researchers have explored various avenues to incorporate this scaffold into new molecular architectures, aiming to generate compounds with diverse properties and potential applications.
Semisynthetic Approaches to Glycamines and Related Compounds
A significant area of research has been the semisynthesis of C-glycoside glycamines from 3,6-anhydro-α-L-galactopyranose. This process typically involves the controlled hydrolysis of agarose to yield the anhydro sugar, followed by reductive amination. This reaction introduces an amino group, transforming the sugar into a glycoamine, a class of compounds with recognized biological importance.
The aqueous semisynthesis of primary, secondary, and tertiary C-glycoside glycamines has been successfully demonstrated. A key strategy involves the use of agarose as the starting material, which undergoes controlled hydrolysis followed by reductive amination. This approach is advantageous as it often proceeds in aqueous media and without the need for protecting the hydroxyl groups.
Key factors influencing the yield and purity of the resulting glycamines include the reaction conditions. An excess of ammonium acetate (B1210297), or primary or secondary amines, coupled with a diluted basic reaction medium (pH 11), has been identified as crucial for achieving improved yields and minimizing the formation of byproducts commonly associated with the reductive amination of carbohydrates. This method allows for the direct conversion of the 3,6-anhydro-α-L-galactopyranose unit into an amino-substituted C-threofuranoside moiety.
| Starting Material | Key Reaction Steps | Product Class | Important Reaction Conditions |
| Agarose | Controlled Hydrolysis, Reductive Amination | C-glycoside glycamines (primary, secondary, tertiary) | Excess ammonium acetate/amine, pH 11 |
Functional Group Modifications and Stereochemical Control
Beyond the synthesis of glycamines, the functional group modifications of the 3,6-anhydro-α-L-galactopyranose scaffold offer a pathway to a wider range of novel derivatives. These modifications primarily target the hydroxyl groups and the aldehyde group present in the open-chain form of the sugar.
One notable transformation is the reduction of the aldehyde group to a primary alcohol, yielding 3,6-anhydro-L-galactitol (AHGol). This conversion not only alters the chemical properties of the molecule but also enhances its stability, as the parent 3,6-anhydro-L-galactose can be unstable under certain conditions. This sugar alcohol, AHGol, has been positioned as a new platform chemical, with potential for further conversion into valuable intermediates like isosorbide, a precursor for bio-based plastics. The reduction of the aldehyde can be achieved through chemical methods or, more sustainably, through biocatalysis using enzymes like aldose reductase.
Another synthetic route involves the preparation of a 1,2-O-cyanoethylidene derivative of 3,6-anhydro-galactose. This derivative can then serve as a glycosyl donor in glycosylation reactions, enabling the formation of disaccharides and other complex carbohydrates. The use of such donors is a key strategy in carbohydrate chemistry for the controlled assembly of oligosaccharides.
Stereochemical control is a paramount challenge in the synthesis of carbohydrate derivatives due to the numerous chiral centers. The rigid bicyclic structure of 3,6-anhydro-α-L-galactopyranose imposes significant conformational constraints that can influence the stereochemical outcome of reactions. The stereoselectivity of glycosylation reactions, for instance, is highly dependent on factors such as the nature of the protecting groups on the sugar, the reactivity of the glycosyl donor and acceptor, the promoter used, and the reaction conditions. While general principles of stereocontrol in glycosylation are well-established, their specific application to the 3,6-anhydro-α-L-galactopyranose system requires careful consideration of its unique structural features to achieve the desired anomeric configuration in the products. The development of stereoselective synthetic methods is crucial for producing structurally well-defined derivatives with specific biological activities.
| Derivative | Functional Group Modification | Key Reagents/Methods | Potential Application |
| 3,6-anhydro-L-galactitol (AHGol) | Reduction of aldehyde to alcohol | Chemical reduction or biocatalysis (aldose reductase) | Platform chemical, precursor to isosorbide |
| 1,2-O-cyanoethylidene derivative | Formation of a cyanoethylidene acetal | [Details on specific reagents not fully available in provided context] | Glycosyl donor for oligosaccharide synthesis |
Microbial Catabolism and Biotechnological Bioconversion Pathways
Identification of 3,6-Anhydro-α-L-Galactopyranose Catabolic Pathways in Marine Microorganisms
The catabolic fate of 3,6-anhydro-L-galactose remained largely unknown until research identified specific pathways in marine bacteria. nih.gov These microorganisms have evolved unique enzymatic systems to utilize the carbohydrates present in their marine environment, including the components of red algae. nih.gov
Studies on marine bacteria, such as Vibrio sp. EJY3, which can utilize L-AHG as a sole carbon source, have been instrumental in revealing a novel metabolic route. nih.govconsensus.appgoogle.com This discovery was a critical step, as the inability of common fermentative microbes to process L-AHG has historically hindered the use of red macroalgae as a renewable feedstock for biofuels and chemicals. nih.gov Through metabolite and transcriptomic analyses of Vibrio sp., key intermediates and enzymes of the L-AHG metabolic pathway were identified and subsequently verified through in vitro enzymatic reactions. nih.govconsensus.app
A distinct metabolic pathway has also been identified for the D-isomer, 3,6-anhydro-D-galactose (D-AnG), a component of carrageenan, in several carrageenan-degrading marine microorganisms. nih.gov Comparative genomic analysis of bacteria from the classes Flavobacteria, Gammaproteobacteria, and Clostridia revealed that D-AnG is metabolized through a series of four enzymatic reactions to pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, integrating into central metabolism. nih.govresearchgate.net
The breakdown of L-AHG in Vibrio sp. proceeds through specific oxidized and isomerized intermediates. Metabolite analysis identified 3,6-anhydrogalactonate (AHGA) and 2-keto-3-deoxy-galactonate (KDG) as two key metabolic intermediates in this pathway. nih.govconsensus.app The pathway for the D-isomer (D-AnG) follows a similar, though distinct, sequence, converting D-AnG first to 3,6-anhydro-D-galactonate and then to 2-keto-3-deoxy-D-galactonate (D-KDGal) , which is subsequently phosphorylated before entering the DeLey-Doudoroff pathway. nih.gov
| Initial Substrate | Key Intermediate 1 | Key Intermediate 2 | Terminal Products | Source Organism Example | Reference |
|---|---|---|---|---|---|
| 3,6-Anhydro-L-galactose (L-AHG) | 3,6-Anhydro-L-galactonate (L-AHGA) | 2-Keto-3-deoxy-L-galactonate (L-KDG) | Integrates into central metabolism | Vibrio sp. | nih.gov, consensus.app |
| 3,6-Anhydro-D-galactose (D-AnG) | 3,6-Anhydro-D-galactonate | 2-Keto-3-deoxy-D-galactonate (D-KDGal) | Pyruvate + D-Glyceraldehyde-3-phosphate | Cellulophaga lytica | nih.gov |
The elucidation of the L-AHG catabolic pathway led to the discovery and characterization of the specific enzymes responsible for the conversion of its metabolic intermediates. nih.gov Two key enzymes were identified in Vibrio sp.:
3,6-Anhydro-L-galactose Dehydrogenase (AHG Dehydrogenase) : An NADP+-dependent dehydrogenase that catalyzes the first step of the pathway, the oxidation of L-AHG to 3,6-anhydrogalactonate (AHGA). nih.govconsensus.app
3,6-Anhydrogalactonate Cycloisomerase (AHGA Cycloisomerase) : An isomerase that catalyzes the conversion of AHGA to 2-keto-3-deoxy-galactonate. nih.govconsensus.app
Similarly, for the D-isomer pathway, researchers have characterized a 3,6-anhydro-D-galactose-dehydrogenase (D-AnGDH) from Cellulophaga algicola that catalyzes the oxidation of D-AnG to 3,6-anhydro-D-galactonate. acs.org The subsequent steps are catalyzed by enzymes encoded in a gene cluster referred to as the dan (3,6-d-anhydro-galactose) operon. nih.gov
| Enzyme | Substrate | Product | Cofactor | Source Organism Example | Reference |
|---|---|---|---|---|---|
| AHG Dehydrogenase | 3,6-Anhydro-L-galactose (L-AHG) | 3,6-Anhydro-L-galactonate (L-AHGA) | NADP+ | Vibrio sp. | nih.gov, consensus.app |
| AHGA Cycloisomerase | 3,6-Anhydro-L-galactonate (L-AHGA) | 2-Keto-3-deoxy-L-galactonate (L-KDG) | N/A | Vibrio sp. | nih.gov, consensus.app |
| D-AnG Dehydrogenase (D-AnGDH) | 3,6-Anhydro-D-galactose (D-AnG) | 3,6-Anhydro-D-galactonate | NAD+ | Cellulophaga algicola | acs.org |
Genetic Engineering of Microbes for Enhanced 3,6-Anhydro-α-L-Galactopyranose Utilization
The discovery of the L-AHG metabolic genes in marine bacteria has provided a blueprint for the genetic engineering of robust industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov Researchers successfully demonstrated that introducing the genes for AHG dehydrogenase and AHGA cycloisomerase from Vibrio sp. into an E. coli strain enabled it to grow on L-AHG as the sole carbon source. nih.govconsensus.app Furthermore, incorporating these two enzymes into an ethanol-producing E. coli strain enhanced ethanol (B145695) production from an agarose (B213101) hydrolysate by allowing the fermentation of both L-AHG and galactose. consensus.app
In a different approach to circumvent the chemical instability of L-AHG, scientists engineered S. cerevisiae to utilize agarobiose, a disaccharide of L-AHG and D-galactose. nih.gov Since S. cerevisiae cannot naturally metabolize lactose (B1674315) or agarobiose, genes for lactose permease (LAC12) and β-galactosidase (LAC4) from Kluyveromyces lactis were introduced. nih.gov This strategy allows the engineered yeast to transport agarobiose into the cell, where it is hydrolyzed into D-galactose and L-AHG. The D-galactose is consumed for cell growth and cofactor generation, while the L-AHG is subsequently reduced to a more stable and valuable product. nih.gov
Ecological and Evolutionary Aspects of 3,6 Anhydro α L Galactopyranose Metabolism
Role as a Marine Metabolite in Ecosystems
3,6-Anhydro-α-L-galactopyranose is a significant marine metabolite primarily derived from the enzymatic breakdown of agar (B569324), a major structural polysaccharide in the cell walls of red algae (Rhodophyta). nih.govmdpi.com Red algae are abundant in marine environments, and upon their decomposition, agar is released and becomes a crucial carbon and energy source for various marine microorganisms. nih.govnih.gov The degradation of agar is initiated by agarases, enzymes produced by agarolytic bacteria, which hydrolyze the complex polysaccharide into smaller oligosaccharides and ultimately into its constituent monosaccharides, including 3,6-anhydro-L-galactose and D-galactose. nih.govmdpi.comekb.eg
The availability of 3,6-anhydro-L-galactose in marine ecosystems is directly linked to the life cycle and decomposition of red algae. These algae can constitute a significant portion of the marine biomass, and their polysaccharides represent a substantial reservoir of organic carbon. nih.govfrontiersin.org The enzymatic release of 3,6-anhydro-L-galactose from this vast biomass integrates it into the marine carbon cycle, where it is utilized by heterotrophic bacteria. asm.org This process is a key step in the remineralization of algal-derived organic matter, making the carbon stored in red algal polysaccharides available to the broader marine food web. The concentration of 3,6-anhydro-L-galactose can vary depending on the species of red algae, as the molar ratio of this sugar to galactose differs among species. nih.govsigmaaldrich.com
A study analyzing the monosaccharide composition of various red seaweed species revealed differing molar ratios of 3,6-anhydrogalactose (AnGal) to galactose (Gal), highlighting the variable contribution of this specific sugar from different algal sources. nih.govsigmaaldrich.com
Microbial Adaptation and Substrate Utilization in Marine Environments
The presence of agar in marine environments has driven the evolution of specialized metabolic pathways in certain marine microbes for its utilization. These microorganisms, known as agarolytic bacteria, have developed sophisticated enzymatic systems to degrade agar and metabolize its components, including 3,6-anhydro-α-L-galactopyranose. nih.govasm.org This sugar is not typically metabolized by terrestrial microbes, indicating a specific adaptation of marine bacteria to this unique carbon source. nih.gov
A diverse range of marine bacteria have been identified as being capable of degrading agar, including species from the genera Vibrio, Pseudoalteromonas, Bacillus, Cytophaga, and Alteromonas. nih.govnahrainuniv.edu.iq These bacteria produce a suite of enzymes called agarases, which are classified based on their cleavage patterns. α-agarases hydrolyze the α-1,3-glycosidic linkages in agarose (B213101), while β-agarases cleave the β-1,4-glycosidic linkages. nih.govekb.eg The concerted action of these enzymes breaks down the complex agar polymer into smaller, more manageable sugar units.
The metabolic pathway for 3,6-anhydro-L-galactose has been elucidated in the marine bacterium Vibrio sp. EJY3. nih.govnih.gov This novel pathway involves two key enzymatic steps: the oxidation of 3,6-anhydro-L-galactose to 3,6-anhydrogalactonate (AHGA) by an NADP+-dependent AHG dehydrogenase, followed by the isomerization of AHGA to 2-keto-3-deoxy-galactonate by an AHGA cycloisomerase. nih.gov These intermediates are then further metabolized, eventually entering central metabolic pathways. nih.gov The genes responsible for this pathway are often found clustered together in the bacterial genome, sometimes as part of a "dan operon" (3,6-d-anhydro-galactose operon). nih.gov
The table below summarizes some of the key enzymes produced by marine microbes for the degradation of agar and the subsequent metabolism of its components.
Co-evolutionary Dynamics between Algae and Agarolytic Microbes
The relationship between red algae and agarolytic microbes is a classic example of co-evolution, where the production of a specific substrate by one organism drives the evolution of metabolic capabilities in another. nih.govnih.gov For hundreds of millions of years, algae and bacteria have coexisted in marine environments, leading to intricate interactions that shape their physiology and metabolism. nih.govresearchgate.net The production of large quantities of agar by red algae has created a unique ecological niche, selecting for marine bacteria that can efficiently degrade this polysaccharide and utilize its constituents as a carbon source. asm.org
This co-evolution is evident in the specialized enzymatic machinery of agarolytic bacteria. The presence of complex gene clusters known as Polysaccharide Utilization Loci (PULs) in the genomes of some marine bacteria, such as Paraglaciecola hydrolytica S66T, highlights the genetic adaptation to a polysaccharide-rich environment. frontiersin.org These PULs often contain all the necessary genes for polysaccharide binding, degradation, and transport, demonstrating a highly evolved system for carbohydrate metabolism. frontiersin.org The diversity of agarases and other carbohydrate-active enzymes within these loci reflects the structural complexity of algal polysaccharides and the ongoing evolutionary arms race between algal defense mechanisms and microbial degradation strategies.
In turn, the activity of agarolytic microbes has a significant impact on algal populations and the broader marine ecosystem. By breaking down and recycling the vast amounts of carbon locked within algal biomass, these bacteria play a crucial role in marine biogeochemical cycles. mdpi.comnih.gov This microbial activity influences nutrient availability and can affect the composition of algal communities. The interactions are not always one-sided; some bacteria associated with algae can provide essential nutrients, such as vitamins and nitrogen, that promote algal growth, suggesting a complex web of mutualistic and competitive interactions. nih.govnih.gov These dynamic relationships, driven by the exchange and metabolism of compounds like 3,6-anhydro-α-L-galactopyranose, are fundamental to the structure and function of marine ecosystems.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic and Catabolic Enzymes
The biological cycling of 3,6-anhydro-α-L-galactopyranose is governed by a complex interplay of enzymes responsible for its synthesis within red algae and its breakdown by marine microorganisms. While foundational knowledge exists, significant opportunities remain for discovering and characterizing novel enzymes with unique specificities and efficiencies.
The biosynthesis of agars and carrageenans, the parent polysaccharides of 3,6-anhydro-α-L-galactopyranose, is thought to involve three main classes of enzymes: galactosyl transferases, sulfotransferases, and sulfurylases (also referred to as sulfohydrolases). nih.gov The final, crucial step in creating the 3,6-anhydro ring is catalyzed by galactose-6-sulfurylases, which convert galactose-6-sulfate residues within the growing polysaccharide chain. nih.gov In the red alga Chondrus crispus, two distinct D-galactose-2,6-sulfurylases have been identified that catalyze this cyclization to form the anhydro ring in ι-carrageenan. nih.govresearchgate.net Future research will focus on isolating and characterizing the full suite of these biosynthetic enzymes from diverse red algal species to understand the precise control over polysaccharide structure and composition.
On the catabolic side, marine microorganisms have evolved sophisticated enzymatic machinery to degrade agarose (B213101) and carrageenan, releasing 3,6-anhydro-L-galactose (L-AHG) as a key monomer. The catabolic fate of L-AHG was largely unknown until recently. nih.gov Studies on marine bacteria like Vibrio sp. have revealed a novel pathway involving two key enzymes: an NADP+-dependent 3,6-anhydro-L-galactose dehydrogenase (AHG dehydrogenase) and a 3,6-anhydrogalactonate (AHGA) cycloisomerase. nih.govkorea.ac.kr These enzymes convert L-AHG into intermediates that can enter central metabolism. nih.gov The discovery of this pathway opens the door for engineering other microbes, like Escherichia coli, to utilize L-AHG for biofuel and chemical production. nih.gov
Further exploration of the microbial world, particularly through metagenomic analysis of marine environments, promises to uncover a wider diversity of L-AHG catabolic enzymes. nih.govnih.gov For instance, a novel 1,3-α-3,6-anhydro-L-galactosidase, Ahg943, was recently identified from the marine bacterium Gayadomonas joobiniege G7. nih.gov This enzyme specifically hydrolyzes the α-1,3 glycosidic bond in neoagarooligosaccharides to release L-AHG. nih.gov Similarly, α-neoagarobiose hydrolases (α-NABH) from the GH117 glycoside hydrolase family are essential for the final step of agar (B569324) degradation, breaking down neoagarobiose (B1678156) into D-galactose and L-AHG. nih.govresearchgate.net Characterizing these novel enzymes provides not only fundamental insights into the marine carbon cycle but also a toolbox of biocatalysts for the efficient breakdown of red algal biomass. nih.govresearchgate.net
Table 1: Key Enzymes in 3,6-Anhydro-α-L-Galactopyranose Metabolism This table is interactive. Click on the headers to sort.
| Enzyme Class | Specific Enzyme Example | Source Organism | Function | Reference |
|---|---|---|---|---|
| Biosynthetic | D-Galactose-2,6-sulfurylase I & II | Chondrus crispus (Red Alga) | Catalyzes the formation of the 3,6-anhydro ring in ι-carrageenan. | nih.govresearchgate.net |
| Catabolic | 3,6-Anhydro-L-galactose Dehydrogenase | Vibrio sp. (Marine Bacterium) | Oxidation of L-AHG to 3,6-anhydrogalactonate. | nih.govgoogle.com |
| Catabolic | 3,6-Anhydrogalactonate Cycloisomerase | Vibrio sp. (Marine Bacterium) | Isomerization of 3,6-anhydrogalactonate. | nih.gov |
| Catabolic | α-Neoagarobiose Hydrolase (α-NABH) | Cellvibrio sp. KY-GH-1 | Hydrolyzes neoagarobiose into D-galactose and L-AHG. | nih.gov |
| Catabolic | 1,3-α-3,6-Anhydro-L-galactosidase (Ahg943) | Gayadomonas joobiniege G7 | Releases L-AHG from the non-reducing end of neoagarooligosaccharides. | nih.gov |
Advanced Synthetic Methodologies for Stereoselective Derivatization
The unique bicyclic structure of 3,6-anhydro-α-L-galactopyranose presents both a challenge and an opportunity for synthetic chemists. chimia.chresearchgate.net Developing advanced synthetic methods for its stereoselective derivatization is crucial for creating novel bioactive molecules, probes for studying carbohydrate-enzyme interactions, and building blocks for complex materials.
Chemical glycosylation is a fundamental reaction for creating complex carbohydrates, involving the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor. wikipedia.orgmasterorganicchemistry.com The 3,6-anhydro ring significantly influences the reactivity and conformation of the pyranose ring, making it a useful intermediate. chimia.chresearchgate.net The inherent strain of the fused oxirane-like ring in anhydro sugars makes them highly reactive, facilitating ring-opening reactions at the anomeric carbon for O-, C-, and N-glycosylations. chimia.ch
Future research will focus on leveraging this reactivity for stereocontrolled synthesis. Key areas of exploration include:
Novel Activating Reagents: The development of new Lewis acids and promoters is needed to control the stereochemical outcome (α or β linkage) of glycosylation reactions involving 3,6-anhydro-galactose donors. chimia.chwikipedia.org The choice of protecting groups on the remaining hydroxyls also plays a critical role, with participating groups favoring β-glycoside formation and non-participating groups favoring α-glycosides. wikipedia.org
Stereoselective C-Glycosylation: The synthesis of C-glycosides, where the anomeric carbon is linked to a carbon atom instead of an oxygen, is a significant challenge. Advanced methods, such as those using glycosyl stannanes derived from 1,2-anhydro sugars, offer a pathway to highly stereoretentive cross-coupling reactions to form C-aryl glycosides. chimia.ch Applying these principles to 3,6-anhydro-galactose derivatives could yield novel compounds with enhanced stability and unique biological activities.
Enzymatic and Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful approach. Researchers are exploring the use of glycosyltransferases and engineered glycosidases as catalysts. chimia.ch Future work could involve using newly discovered enzymes from the catabolic pathways of L-AHG to catalyze specific derivatization reactions, offering a green and highly selective alternative to purely chemical methods. nih.govasm.org
The conversion of 3,6-anhydro-galactose to platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid is another promising avenue. acs.org Research into the reaction kinetics and mechanisms of these acid-catalyzed conversions will enable the optimization of processes for producing bio-based chemicals from red algal biomass. acs.org
Table 2: Synthetic Methodologies and Potential Products This table is interactive. Click on the headers to sort.
| Methodology | Key Feature | Potential Product | Research Focus | Reference |
|---|---|---|---|---|
| Stereoselective O-Glycosylation | Use of participating/non-participating protecting groups. | Novel oligosaccharides, Glycoconjugates | Fine-tuning of reaction conditions and activators for complete stereocontrol. | chimia.chwikipedia.org |
| Stereoselective C-Glycosylation | Generation of glycosyl stannane (B1208499) intermediates. | Stable glycomimetics, C-aryl glycosides | Expansion of substrate scope and catalyst systems for diverse C-C bond formations. | chimia.ch |
| Chemo-enzymatic Synthesis | Use of glycosidases/glycosyltransferases. | Defined oligosaccharides, Glycosylated natural products | Discovery of enzymes compatible with derivatized anhydro-sugars. | chimia.chasm.org |
| Acid-Catalyzed Conversion | Dehydration and rearrangement reactions. | 5-Hydroxymethylfurfural (HMF), Levulinic Acid (LA) | Optimization of catalysts and reaction conditions for high-yield conversion from algal biomass. | acs.org |
Systems Biology Approaches to Algal and Microbial Metabolism
Understanding the flow of carbon from red algae through marine ecosystems requires a holistic, systems-level perspective. Systems biology, which integrates genomics, transcriptomics, proteomics, and metabolomics, is a powerful tool for dissecting the complex metabolic networks involved in the synthesis and degradation of 3,6-anhydro-α-L-galactopyranose. nih.govnih.govresearchgate.net
Metagenomic studies of marine environments have been instrumental in revealing the diversity of microorganisms and the prevalence of carbohydrate-active enzymes (CAZymes) involved in polysaccharide degradation. nih.govnih.govasm.org By analyzing the genomes of bacteria associated with the surface of red algae, researchers can identify entire polysaccharide utilization loci (PULs). mpg.de These are clusters of genes that code for the proteins needed to bind, transport, and break down specific polysaccharides, providing a complete blueprint for their metabolism. mpg.de Future research will involve comparative metagenomics across different geographical locations and algal species to understand how environmental factors shape microbial communities and their enzymatic capabilities. nih.govnih.gov
Transcriptomics and metabolomics provide a dynamic view of these processes. By analyzing which genes are expressed and which metabolites are present under different conditions, scientists can reconstruct metabolic pathways in real-time. nih.govresearchgate.net For example, transcriptomic analysis of Vibrio sp. grown on L-AHG was key to identifying the genes for AHG dehydrogenase and AHGA cycloisomerase. nih.gov Similarly, analyzing the metabolic interactions between algae and their associated bacteria can reveal symbiotic relationships, where bacteria might provide essential nutrients like vitamins in exchange for carbon sources derived from algal polysaccharides. researchgate.net
The ultimate goal is to create predictive metabolic models for both the algal hosts and the microbial communities that consume them. These models can simulate how carbon is partitioned and utilized, helping to:
Identify metabolic bottlenecks in engineered organisms designed for biofuel production. nih.gov
Predict the ecological roles of different microbial species in the marine carbon cycle. asm.org
Guide the discovery of novel enzymes by identifying genes that are upregulated during growth on specific algal polysaccharides. mpg.de
Table 3: Systems Biology Approaches and Research Goals This table is interactive. Click on the headers to sort.
| Approach | Data Generated | Key Research Goal | Example Finding | Reference |
|---|---|---|---|---|
| Metagenomics | DNA sequences, Gene catalogs, Polysaccharide Utilization Loci (PULs) | To map the diversity and potential of polysaccharide-degrading microbes. | Identification of numerous glycoside hydrolases and sulfatases in algal-associated bacteria. | nih.govmpg.de |
| Transcriptomics | mRNA expression levels | To understand dynamic gene regulation in response to specific substrates. | Upregulation of AHG dehydrogenase and cycloisomerase genes in Vibrio sp. when grown on L-AHG. | nih.gov |
| Metabolomics | Profiles of small molecule metabolites | To identify metabolic intermediates and end-products. | Identification of 3,6-anhydrogalactonate as a key intermediate in the L-AHG catabolic pathway. | nih.gov |
| Metabolic Modeling | In silico representation of metabolic networks | To predict metabolic fluxes and guide metabolic engineering. | Designing an engineered E. coli strain capable of fermenting L-AHG into ethanol (B145695). | nih.gov |
Integration of 3,6-Anhydro-α-L-Galactopyranose into Advanced Biomaterials Science
The polysaccharides containing 3,6-anhydro-α-L-galactopyranose, namely agarose and carrageenan, are well-known for their gelling properties. mdpi.comrsc.org This has led to their widespread use in food, cosmetics, and microbiology. However, future research is aimed at moving beyond these traditional applications and integrating this unique anhydro sugar into the realm of advanced biomaterials for applications in medicine and biotechnology. nih.govnih.gov
The focus is on harnessing the inherent properties of these polysaccharides—biocompatibility, biodegradability, and the ability to form hydrogels—and enhancing them through chemical modification. nih.govresearchgate.net The presence of hydroxyl groups allows for derivatization to introduce new functionalities. mdpi.comencyclopedia.pub
Key areas of future research include:
Smart Hydrogels for Drug Delivery: Agarose and carrageenan hydrogels are being developed as carriers for the controlled and sustained release of therapeutic agents. mdpi.comnih.govencyclopedia.pub Future work will involve creating "smart" hydrogels that respond to specific stimuli, such as pH, temperature, or the presence of certain enzymes, to release their payload on demand. rsc.org For example, mixing kappa-carrageenan with agar can modify the gel's properties and improve the sustained release of drugs like metformin. rsc.org The interaction between drugs and the polysaccharide matrix is a critical factor, as electrostatic interactions between charged drugs and sulfated carrageenans can significantly influence diffusion and release rates. nih.gov
Nanoparticles and Microspheres: Seaweed polysaccharides can be formulated into nanoparticles and microspheres for targeted drug delivery. mdpi.comnih.govencyclopedia.pub These systems can encapsulate drugs, protecting them from degradation and delivering them to specific sites in the body. encyclopedia.pub Research is focused on functionalizing the surface of these nanoparticles, for instance with lectins, to improve mucoadhesion for oral drug delivery. nih.govresearchgate.net
Tissue Engineering Scaffolds: The gel-forming ability of agarose and carrageenan makes them excellent candidates for creating scaffolds that support cell growth and tissue regeneration. mdpi.comencyclopedia.pub These biomaterials can mimic the natural extracellular matrix, providing a suitable environment for cells to proliferate and differentiate. encyclopedia.pub Future research will focus on creating composite materials, for instance by incorporating calcium phosphate (B84403) into a carrageenan matrix, to develop scaffolds with improved mechanical properties for bone tissue engineering. nih.gov
Novel Platform Chemicals: Beyond direct use in biomaterials, 3,6-anhydro-L-galactose itself is being explored as a platform chemical. rsc.orgresearchgate.net It can be biologically converted into its sugar alcohol, 3,6-anhydro-L-galactitol, which can then be chemically converted into isosorbide, a valuable monomer for producing bio-based plastics. rsc.orgresearchgate.net This route represents a novel way to upgrade red algal biomass into high-value, sustainable chemicals. rsc.org
Table 4: Applications in Advanced Biomaterials Science This table is interactive. Click on the headers to sort.
| Application Area | Material Format | Key Functionality | Future Direction | Reference |
|---|---|---|---|---|
| Drug Delivery | Hydrogels, Nanoparticles, Microspheres | Controlled and sustained release, Targeted delivery | Development of stimuli-responsive systems, Surface functionalization for targeting. | nih.govencyclopedia.pubresearchgate.net |
| Tissue Engineering | Porous Scaffolds | Mimicking the extracellular matrix, Supporting cell growth | Creation of composite materials with enhanced mechanical properties. | mdpi.comencyclopedia.pub |
| Platform Chemicals | Monomer | Precursor for bioplastics | Optimization of biological and chemical conversion pathways. | rsc.orgresearchgate.net |
| Bioplastics | Blends and Composites | Renewable feedstock, Biodegradability | Improving mechanical properties by blending with other polymers and fillers. | rsc.org |
Q & A
Q. What are the primary natural sources of 3,6-anhydro-α-L-galactopyranose, and what analytical methods are used to confirm its presence in complex polysaccharides like agar?
Methodological Answer: 3,6-Anhydro-α-L-galactopyranose is a key structural component of polysaccharides in red macroalgae, such as agarose (in agar) and porphyran . To confirm its presence:
- Isolation : Use hot-water extraction followed by anion-exchange chromatography to separate agarose from other algal polysaccharides.
- Structural Analysis :
- NMR Spectroscopy : Employ and NMR to identify the anomeric proton ( ppm for α-configuration) and 3,6-anhydro bridge ( ppm for C3 and C6) .
- Enzymatic Hydrolysis : Treat samples with α-agarase to cleave glycosidic bonds, releasing 3,6-anhydro-α-L-galactopyranose, which can be quantified via HPLC with refractive index detection .
Q. How can researchers isolate 3,6-anhydro-α-L-galactopyranose from red macroalgae polysaccharides, and what purification challenges are commonly encountered?
Methodological Answer:
- Extraction Protocol :
- Macroalgae Pretreatment : Lyophilize and mill algal biomass to increase surface area.
- Hot-Water Extraction : Heat at 90–100°C for 2–4 hours to solubilize agar.
- Membrane Filtration : Use ultrafiltration (10–100 kDa) to remove high-molecular-weight contaminants .
- Purification Challenges :
- Co-Extraction of Sulfated Sugars : Address via ethanol precipitation (20–30% v/v) to selectively precipitate agarose.
- Residual Proteins : Remove using protease treatment (e.g., pronase) followed by dialysis .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictory data regarding the enzymatic degradation pathways of 3,6-anhydro-α-L-galactopyranose in Vibrio sp. EJY3?
Methodological Answer: Contradictions in degradation pathways often arise from incomplete characterization of enzyme specificity or competing metabolic routes. Strategies include:
- Enzyme Kinetic Assays : Measure and for 3,6-anhydro-α-L-galactose dehydrogenase using NAD/NADP as cofactors to confirm substrate preference .
- Isotopic Labeling : Track -labeled 3,6-anhydro-α-L-galactopyranose via LC-MS to identify intermediates (e.g., 3,6-anhydro-L-galactonate) and rule out side reactions .
- Gene Knockout Studies : Disrupt the agdh gene encoding the dehydrogenase to observe metabolic bottlenecks and validate pathway necessity .
Q. How can factorial design be applied to optimize the synthesis of 3,6-anhydro-α-L-galactopyranose derivatives for structural-functional studies?
Methodological Answer: A factorial design is ideal for screening critical variables:
- Factors : Reaction temperature (60–100°C), acid catalyst concentration (0.1–1.0 M HCl), and reaction time (1–4 hours).
- Response Variables : Yield (%) and purity (HPLC area%).
- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature × catalyst concentration) and derive optimal conditions .
- Validation : Confirm reproducibility via triplicate runs under predicted optimal conditions.
Q. What methodologies address spectral overlap challenges in NMR characterization of 3,6-anhydro-α-L-galactopyranose derivatives?
Methodological Answer:
- Advanced NMR Techniques :
- HSQC (Heteronuclear Single Quantum Coherence) : Resolve overlapping signals by correlating with chemical shifts.
- TOCSY (Total Correlation Spectroscopy) : Identify spin systems in crowded regions (e.g., 3.5–4.5 ppm for sugar ring protons) .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples in solid-state NMR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
